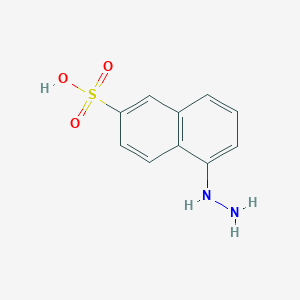![molecular formula C34H52N2O4 B14332202 2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) CAS No. 105731-56-4](/img/structure/B14332202.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two N,N-dicyclohexylacetamide groups connected through a 1,3-phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) typically involves the reaction of 1,3-phenylenebis(oxy) with N,N-dicyclohexylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in industrial processes for the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): This compound has a similar structure but with different substituents.
2,2’-[1,2-Phenylenebis(oxy)]diethanamine: Another similar compound with different functional groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: A compound with a related structure but different chemical properties.
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is unique due to its specific structure and the presence of N,N-dicyclohexylacetamide groups
Properties
CAS No. |
105731-56-4 |
|---|---|
Molecular Formula |
C34H52N2O4 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[3-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-14-5-1-6-15-27)28-16-7-2-8-17-28)25-39-31-22-13-23-32(24-31)40-26-34(38)36(29-18-9-3-10-19-29)30-20-11-4-12-21-30/h13,22-24,27-30H,1-12,14-21,25-26H2 |
InChI Key |
DJYAJSQGQHVSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)

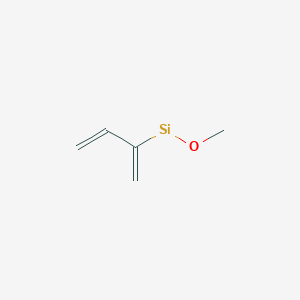
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
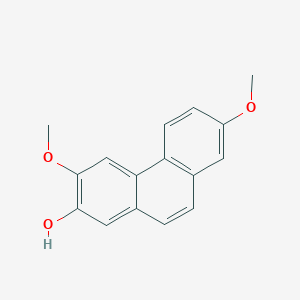
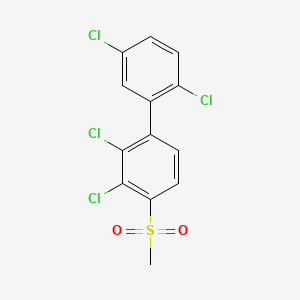
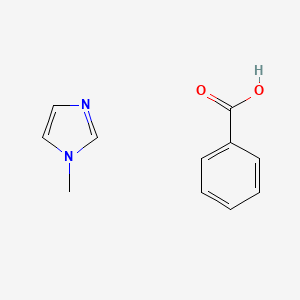

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

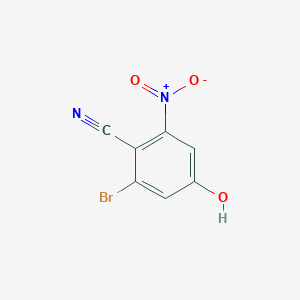
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
